molecular formula C21H19FN2O3S B12519565 N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide

N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide

Cat. No.: B12519565
M. Wt: 398.5 g/mol
InChI Key: LERNYLCUXOQKFR-UHFFFAOYSA-N
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Description

N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide is a complex organic compound that features a thiazolidine ring, a fluorophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 4-fluorobenzaldehyde with thiazolidine-2,4-dione under specific conditions to form the intermediate 5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with 2-(4-methylphenyl)acetic acid in the presence of a coupling agent to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N’-[(E)-(4-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide

Uniqueness

N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its thiazolidine ring and fluorophenyl group contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H19FN2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H19FN2O3S/c1-14-2-4-16(5-3-14)13-19(25)23-10-11-24-20(26)18(28-21(24)27)12-15-6-8-17(22)9-7-15/h2-9,12H,10-11,13H2,1H3,(H,23,25)

InChI Key

LERNYLCUXOQKFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O

Origin of Product

United States

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